molecular formula C21H25N3O4S B2821734 N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 852141-83-4

N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2821734
CAS No.: 852141-83-4
M. Wt: 415.51
InChI Key: RYFSEXGARJBPDK-UHFFFAOYSA-N
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Description

N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole derivative featuring a 4,5-dihydropyrazole core substituted with a 2-ethoxyphenyl group at position 5, a propanoyl moiety at position 1, and a methanesulfonamide group attached to the phenyl ring at position 3 of the pyrazole scaffold. This compound is structurally characterized by its hybrid heterocyclic-aromatic architecture, which is common in bioactive molecules targeting inflammation, cancer, and central nervous system disorders.

Properties

IUPAC Name

N-[3-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(17-11-6-7-12-20(17)28-5-2)14-18(22-24)15-9-8-10-16(13-15)23-29(3,26)27/h6-13,19,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFSEXGARJBPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the core dihydropyrazole structure. The process may include:

    Formation of the Dihydropyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrazole ring.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the dihydropyrazole core.

    Addition of the Propanoyl Group: This step involves the acylation reaction to introduce the propanoyl group.

    Attachment of the Methanesulfonamide Group: This final step involves the sulfonation reaction to attach the methanesulfonamide group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Sulfonamide Derivatives

Compound Name Substituent at Pyrazole Position 5 Acyl Group at Position 1 Sulfonamide Group Molecular Weight (g/mol) Key Features
Target Compound 2-ethoxyphenyl Propanoyl Methanesulfonamide ~433.5* Enhanced lipophilicity (ethoxy), moderate steric bulk (propanoyl)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 2-fluorophenyl 3-Chlorophenylsulfonyl Ethanesulfonamide ~507.9 Increased electronegativity (F, Cl), higher molecular weight
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 3-nitrophenyl Methoxyacetyl Methanesulfonamide ~474.5 Electron-withdrawing nitro group, polar methoxyacetyl
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-methylphenyl Isobutyryl Methanesulfonamide ~441.6 Increased steric hindrance (isobutyryl), lipophilic methyl substituents

*Calculated based on molecular formula.

Key Differences and Implications

Acyl Group at Position 1: Propanoyl (target compound) offers a balance between steric bulk and flexibility, whereas isobutyryl in increases steric hindrance, possibly reducing off-target interactions. Methoxyacetyl in introduces polarity, which may improve aqueous solubility but reduce membrane permeability.

Sulfonamide Variations :

  • Methanesulfonamide (target compound, ) is smaller and less lipophilic than ethanesulfonamide in , affecting pharmacokinetic profiles.

Research Findings and Methodological Insights

  • Structural Characterization : Crystallographic studies using the SHELX software suite (e.g., SHELXL, SHELXS) have been critical in resolving the conformation of pyrazole derivatives, including the dihedral angles between the pyrazole core and substituted phenyl rings . For example, the 2-ethoxyphenyl group in the target compound likely adopts a planar conformation relative to the pyrazole ring, optimizing intermolecular interactions.
  • Pharmacological Predictions : Compounds with 3-nitrophenyl (e.g., ) exhibit higher predicted binding affinities for kinases due to electron-withdrawing effects, while 2-methylphenyl derivatives (e.g., ) may favor hydrophobic binding pockets .
  • Synthetic Challenges: The propanoyl group in the target compound requires precise acylation conditions to avoid side reactions, as noted in analogous syntheses involving malononitrile and cyanoacetate intermediates .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-{3-[5-(2-ethoxyphenyl)...?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Key steps include:

Cyclization : Reacting 2-ethoxyphenyl-substituted enones with hydrazine derivatives under reflux in ethanol or DMF to form the 4,5-dihydropyrazole ring .

Sulfonamide Coupling : Introducing the methanesulfonamide group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to deprotonate intermediates .

Propanoylation : Acylation of the pyrazole nitrogen using propanoyl chloride in dichloromethane at 0–5°C to prevent side reactions .
Critical Parameters :

  • Temperature control (±2°C) during cyclization to avoid decomposition.
  • Thin-layer chromatography (TLC) for real-time monitoring of intermediate purity .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer : A combination of techniques ensures structural fidelity:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity and stereochemistry, particularly for the dihydropyrazole ring and ethoxyphenyl group .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%); mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~450–500 Da range) .

Q. What are the common chemical reactions involving this sulfonamide-pyrazole hybrid?

  • Methodological Answer : The compound undergoes reactions typical of sulfonamides and pyrazoles:
  • Oxidation : Use H2_2O2_2/acetic acid to convert the dihydropyrazole to a fully aromatic pyrazole, altering bioactivity .
  • Electrophilic Substitution : Bromination at the phenyl ring using NBS (N-bromosuccinimide) under light to introduce halogens for SAR studies .
  • Hydrolysis : Acidic/basic cleavage of the sulfonamide group to study its role in target binding .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variability. Strategies include:
  • Comparative QSAR Modeling : Use software like Schrödinger’s Maestro to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) .
  • Meta-Analysis : Pool data from PubChem and crystallographic databases (e.g., PDB) to identify outliers .

Q. What are best practices for X-ray crystallographic analysis of this compound?

  • Methodological Answer : For resolving structural ambiguities:

Crystallization : Use vapor diffusion with ethanol/water (1:1) to grow single crystals .

Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve sulfonamide torsional angles .

Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered ethoxyphenyl groups .
Validation : Check Rfree_{\text{free}} values (<0.25) and validate geometry with PLATON .

Q. How to design experiments to elucidate enzyme inhibition mechanisms?

  • Methodological Answer : Combine biophysical and computational approaches:
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., COX-2) on a chip to measure binding kinetics (KD_D, kon_{\text{on}}/koff_{\text{off}}) .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-enzyme interactions over 100 ns, focusing on sulfonamide hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

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